An In-Depth Technical Guide to N-[Bis(methylthio)methylene]glycine Methyl Ester: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to N-[Bis(methylthio)methylene]glycine Methyl Ester: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
N-[Bis(methylthio)methylene]glycine methyl ester, a prominent member of the ketene dithioacetal family, has emerged as a highly versatile and valuable intermediate in organic synthesis. Its unique structural features, characterized by the presence of a carbon-carbon double bond flanked by two electron-donating methylthio groups and an electron-withdrawing ester-functionalized imine moiety, impart a rich and tunable reactivity profile. This guide, intended for researchers and professionals in the fields of chemistry and drug development, provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this important molecule, with a particular focus on its utility in the construction of bioactive heterocyclic compounds.
Physicochemical Properties
N-[Bis(methylthio)methylene]glycine methyl ester is a liquid at room temperature with the following key physical and chemical properties:
| Property | Value |
| CAS Number | 58091-08-0 |
| Molecular Formula | C₆H₁₁NO₂S₂ |
| Molecular Weight | 193.29 g/mol |
| Appearance | Liquid |
| Density | 1.217 g/mL at 25 °C |
| Refractive Index | n20/D 1.547 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Class | 10 - Combustible liquids |
Synthesis of N-[Bis(methylthio)methylene]glycine Methyl Ester: A Step-by-Step Protocol
The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester is typically achieved through a one-pot reaction involving the treatment of glycine methyl ester hydrochloride with carbon disulfide in the presence of a base, followed by S-alkylation with methyl iodide. This method provides a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride
Materials:
-
Glycine methyl ester hydrochloride
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve glycine methyl ester hydrochloride in anhydrous DMF.
-
Deprotonation and Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a base (e.g., two equivalents of potassium carbonate) portion-wise. After the addition is complete, add carbon disulfide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours. The formation of the dithiocarbamate intermediate can be monitored by thin-layer chromatography (TLC).
-
S-Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The crude N-[Bis(methylthio)methylene]glycine methyl ester can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials and facilitate the ionic intermediates formed during the reaction.
-
Base: A base is required to deprotonate the amine of glycine methyl ester, making it nucleophilic enough to attack carbon disulfide. Potassium carbonate is a common and effective choice.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and carbon disulfide. The subsequent reaction at room temperature and overnight stirring for the alkylation step ensures the completion of the reaction.
-
Stoichiometry: The use of a slight excess of carbon disulfide and two equivalents of methyl iodide ensures the complete conversion of the starting material to the desired product.
Spectroscopic Characterization
While a specific, publicly available, fully assigned spectrum for N-[Bis(methylthio)methylene]glycine methyl ester is not readily found in the literature, the expected spectroscopic data can be inferred from the analysis of similar structures and general principles of spectroscopy.
Expected ¹H NMR (CDCl₃, 400 MHz):
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δ ~ 2.4-2.6 ppm (s, 6H): Two singlets for the two diastereotopic methylthio (-SCH₃) groups.
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δ ~ 3.7-3.8 ppm (s, 3H): A singlet for the methyl ester (-COOCH₃) protons.
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δ ~ 4.2-4.3 ppm (s, 2H): A singlet for the methylene (-NCH₂-) protons.
Expected ¹³C NMR (CDCl₃, 100 MHz):
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δ ~ 15-18 ppm: Signals for the two methylthio carbons.
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δ ~ 52-53 ppm: Signal for the methyl ester carbon.
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δ ~ 55-58 ppm: Signal for the methylene carbon.
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δ ~ 160-165 ppm: Signal for the imine carbon (C=N).
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δ ~ 168-172 ppm: Signal for the ester carbonyl carbon.
Expected IR (neat):
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~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
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~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.
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~1620 cm⁻¹: C=N stretching vibration of the imine group.
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~1440 cm⁻¹: C-H bending vibrations.
Expected Mass Spectrometry (EI):
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M⁺ at m/z 193: The molecular ion peak.
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Fragments corresponding to the loss of: -SCH₃, -COOCH₃, and other characteristic fragments.
Chemical Reactivity and Mechanistic Insights
The reactivity of N-[Bis(methylthio)methylene]glycine methyl ester is dominated by the electrophilic nature of the carbon atom of the ketene dithioacetal moiety and the nucleophilicity of the nitrogen atom. The two methylthio groups act as excellent leaving groups, facilitating nucleophilic substitution reactions.
Reactions with Nucleophiles
One of the most important reactions of this compound is its reaction with dinucleophiles, which leads to the formation of a wide variety of heterocyclic compounds. The general mechanism involves a sequential nucleophilic attack at the central carbon of the ketene dithioacetal, with the elimination of methanethiol at each step.
This reactivity makes N-[Bis(methylthio)methylene]glycine methyl ester a valuable precursor for the synthesis of various five- and six-membered heterocyclic systems, such as pyrimidines, thiazoles, and triazines, many of which are privileged scaffolds in medicinal chemistry[1][2][3].
Applications in Drug Development and Research
The unique reactivity of N-[Bis(methylthio)methylene]glycine methyl ester has led to its application in the synthesis of compounds with potential biological activity.
Synthesis of Bioactive Heterocycles
Ketene dithioacetals are widely used as building blocks for the synthesis of N-heterocyclic compounds[2]. By reacting N-[Bis(methylthio)methylene]glycine methyl ester with various dinucleophiles, a diverse library of heterocyclic derivatives can be generated. For instance, reaction with guanidine can lead to the formation of substituted pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[4][5]. Similarly, reaction with thiourea can afford thiazole derivatives, another important heterocyclic motif in medicinal chemistry[6].
Potential Antimicrobial and Antifungal Applications
While specific studies on the biological activity of derivatives of N-[Bis(methylthio)methylene]glycine methyl ester are limited, the broader class of compounds containing dithioacetal and glycine moieties has shown promise. Glycine and its derivatives have been reported to possess antimicrobial properties[7][8]. Furthermore, various ketene dithioacetal derivatives have been investigated for their antibacterial and antifungal activities[3][9]. The combination of the glycine backbone with the reactive ketene dithioacetal functionality in the target molecule provides a scaffold for the synthesis of novel compounds with potential antimicrobial and antifungal efficacy.
Cytotoxic Activity
The synthesis of heterocyclic compounds through vinylic substitution of ketene dithioacetals has been explored for the development of cytotoxic agents against cancer cell lines[2][10]. The ability to readily generate a library of diverse heterocyclic structures from N-[Bis(methylthio)methylene]glycine methyl ester makes it an attractive starting point for the discovery of new anticancer agents.
Future Perspectives and Conclusion
N-[Bis(methylthio)methylene]glycine methyl ester is a versatile and powerful synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis, combined with its rich and predictable reactivity, makes it an ideal scaffold for the construction of diverse libraries of heterocyclic compounds. While its direct application in peptide synthesis is noted, its true value may lie in its use as a precursor to novel small molecules with a range of biological activities.
Future research in this area should focus on the systematic exploration of the reaction of N-[Bis(methylthio)methylene]glycine methyl ester with a wide array of dinucleophiles to generate novel heterocyclic systems. Subsequent screening of these compounds for antimicrobial, antifungal, antiviral, and anticancer activities could lead to the identification of new lead compounds for drug development. Furthermore, a more detailed investigation into the mechanistic aspects of its reactions will undoubtedly open up new avenues for its application in organic synthesis.
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